molecular formula C35H32F3N7O3S2 B609987 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide CAS No. 1834610-73-9

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Cat. No.: B609987
CAS No.: 1834610-73-9
M. Wt: 719.8022
InChI Key: WSPHMGORSRQULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound is known for its high purity, with an assay of ≥98% as determined by high-performance liquid chromatography (HPLC). The empirical formula of PF-06456384 trihydrochloride is C35H32F3N7O3S2 · 3HCl, and it has a molecular weight of 829.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06456384 trihydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the trihydrochloride salt to achieve the desired purity and stability .

Industrial Production Methods

Industrial production of PF-06456384 trihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

PF-06456384 trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of PF-06456384 trihydrochloride, which can be used for further research and development .

Scientific Research Applications

PF-06456384 trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Employed in studies involving voltage-gated sodium channels, particularly NaV1.7, to understand their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in conditions involving sodium channel dysfunction, such as pain management.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

PF-06456384 trihydrochloride exerts its effects by selectively inhibiting the voltage-gated sodium channel NaV1.7. This inhibition occurs through binding to the channel and blocking the flow of sodium ions, which is crucial for the propagation of action potentials in neurons. The compound shows high selectivity for NaV1.7 over other sodium channels, making it a valuable tool for studying the specific functions of this channel .

Comparison with Similar Compounds

PF-06456384 trihydrochloride is unique due to its high selectivity and potency against NaV1.7. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their selectivity and potency, highlighting the uniqueness of PF-06456384 trihydrochloride in targeting NaV1.7 .

Properties

CAS No.

1834610-73-9

Molecular Formula

C35H32F3N7O3S2

Molecular Weight

719.8022

IUPAC Name

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C35H32F3N7O3S2/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45)

InChI Key

WSPHMGORSRQULF-UHFFFAOYSA-N

SMILES

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06456384;  PF 06456384;  PF06456384;  PF-6456384;  PF 6456384;  PF6456384.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 2
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 3
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

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